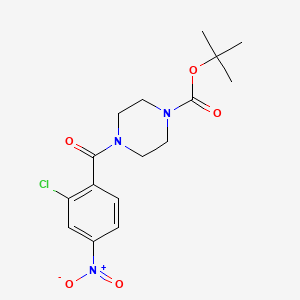

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-5-4-11(20(23)24)10-13(12)17/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYKLKQDGWYLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-chloro-4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).

Reduction: 2-amino-4-chlorobenzoyl derivatives.

Hydrolysis: Corresponding carboxylic acid and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development studies.

Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring and benzoyl moiety may also contribute to the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 927608-11-5

- Molecular Formula : C₁₆H₂₀ClN₃O₅

- Molecular Weight : 369.80 g/mol

- IUPAC Name : Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate

- Key Structural Features: A piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 2-chloro-4-nitrobenzoyl substituent. The nitro (-NO₂) and chloro (-Cl) groups on the benzoyl moiety confer strong electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Applications :

Primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing bioactive molecules such as kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras) . The Boc group enhances solubility during synthesis and can be selectively removed under acidic conditions.

Table 1: Structural and Functional Comparisons

Key Comparative Insights :

Substituent Effects on Reactivity: The 2-chloro-4-nitrobenzoyl group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination or coupling reactions) . In contrast, 3-cyanopyridin-2-yl () or oxadiazole-pyridine () substituents prioritize cross-coupling or cyclization reactions.

Functional Group Influence: Boc Protection: Common across all compounds, the Boc group improves solubility and stability during synthesis. Its removal under acidic conditions (e.g., TFA) generates reactive piperazine intermediates . Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound deactivates the benzoyl ring, whereas 4-amino-3-methyl () introduces electron-donating effects, increasing susceptibility to oxidation or hydrogen bonding .

Biological and Synthetic Utility :

- The target compound’s nitro group is often reduced to an amine in downstream steps for constructing heterocycles (e.g., benziimidazoles) .

- Fluorobenzoyl () and trifluoromethyl () derivatives exhibit enhanced metabolic stability and target selectivity due to fluorine’s electronegativity .

- Sulfonimidoyl () and oxindole () variants introduce hydrogen-bonding motifs, critical for enzyme inhibition .

Synthetic Methodologies :

- The target compound is synthesized via acylation of piperazine using 2-chloro-4-nitrobenzoyl chloride. Similar compounds employ diverse strategies:

Biologische Aktivität

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate (CAS No. 927608-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C16H20ClN3O5

- Molecular Weight : 369.80 g/mol

- IUPAC Name : tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate

- PubChem CID : 16962635

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate exhibits its biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. The presence of the nitro group suggests potential for nitro-reduction , which can lead to the formation of reactive intermediates that may induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Doxorubicin | 0.5 |

| U-937 (Leukemia) | 15.2 | Vincristine | 0.8 |

| A549 (Lung Cancer) | 12.3 | Cisplatin | 1.2 |

The compound showed higher cytotoxicity against MCF-7 and U-937 cell lines compared to standard chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Mechanisms of Induction of Apoptosis

Flow cytometry assays revealed that Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate induces apoptosis in a dose-dependent manner. Key mechanisms include:

- Activation of Caspases : The compound promotes the activation of caspase-3 and caspase-9, leading to programmed cell death.

- Increased p53 Expression : It enhances p53 levels, which is crucial for the regulation of the cell cycle and apoptosis .

Study on Antitumor Efficacy

In a recent study published in MDPI, researchers evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle solutions:

| Treatment | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Tert-butyl Compound | 65 |

This study suggests that Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate could be an effective agent in tumor suppression .

Q & A

Q. What computational approaches predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate logP, aqueous solubility, and CYP450 metabolism. Compare predictions with in vitro assays: Caco-2 permeability, microsomal stability (human liver microsomes), and plasma protein binding (equilibrium dialysis). Discrepancies highlight limitations of in silico models for nitro-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.